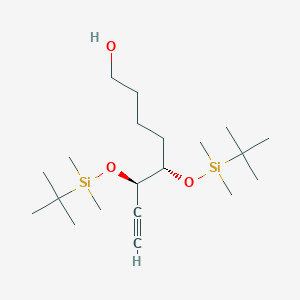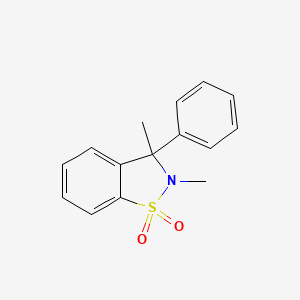![molecular formula C25H20N2O4 B12814951 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12814951.png)
3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-3-Cyanophenylalanine is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with a cyano group at the third position. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-3-Cyanophenylalanine typically involves the protection of the amino group of D-3-cyanophenylalanine with the Fmoc group. This can be achieved by reacting D-3-cyanophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the cyano group.
Industrial Production Methods
Industrial production of Fmoc-D-3-Cyanophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-3-Cyanophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxyl group can form peptide bonds with other amino acids using coupling reagents like HATU, DIC/HOBt, or PyBOP.
Common Reagents and Conditions
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Peptide Coupling: Coupling reagents like HATU, DIC/HOBt, or PyBOP are commonly used to form peptide bonds.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-3-Cyanophenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins .
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into peptides and observing the effects on biological activity .
Medicine
The compound is used in the development of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance the stability and bioavailability of the drugs .
Industry
In the industrial sector, Fmoc-D-3-Cyanophenylalanine is used in the production of peptide-based materials and hydrogels for various applications, including drug delivery and tissue engineering .
Mecanismo De Acción
The mechanism of action of Fmoc-D-3-Cyanophenylalanine involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The cyano group can participate in hydrogen bonding and other interactions, affecting the peptide’s conformation and stability . The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-4-Cyanophenylalanine: Similar to Fmoc-D-3-Cyanophenylalanine but with the cyano group at the fourth position.
Fmoc-D-2-Cyanophenylalanine: Similar compound with the cyano group at the second position.
Uniqueness
Fmoc-D-3-Cyanophenylalanine is unique due to the position of the cyano group, which can influence the peptide’s properties differently compared to other positional isomers. This unique positioning can affect the peptide’s conformation, stability, and interactions with other molecules .
Propiedades
IUPAC Name |
3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-5-(4-methoxybenzyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12814871.png)

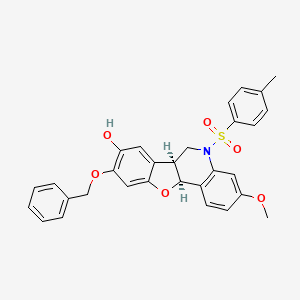
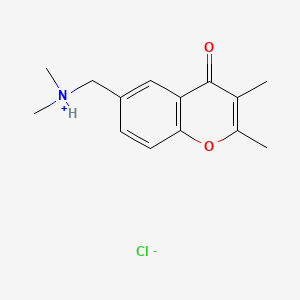
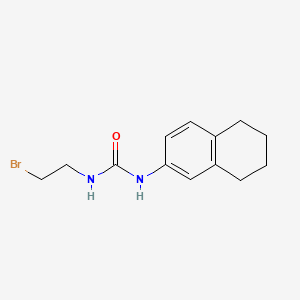

![6,6'-Bis(diphenylphosphaneyl)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12814917.png)
![4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12814919.png)
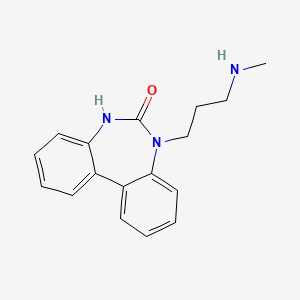
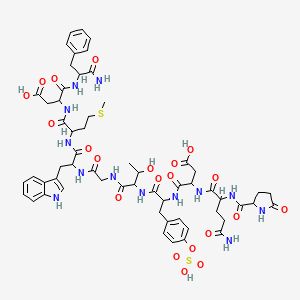
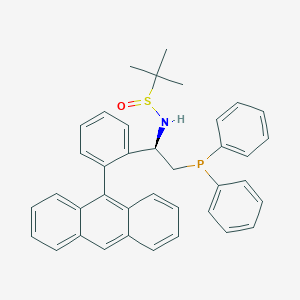
![[(Pyridin-2-yl)amino]methanol](/img/structure/B12814938.png)
